molecular formula C19H7F8N3O9 B3040922 2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate CAS No. 253605-70-8

2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate

Cat. No.: B3040922
CAS No.: 253605-70-8
M. Wt: 573.3 g/mol
InChI Key: GYLLYBQBCXMWHG-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated ester derivative of a nitro-substituted fluorene backbone. Its structure combines a 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylic acid moiety with a 2,2,3,3,4,4,5,5-octafluoropentyl ester group. The fluorene core provides aromatic stability and planar rigidity, while the nitro groups (electron-withdrawing) and fluorinated chain (lipophilic and chemically inert) influence its physicochemical properties. Potential applications include energetic materials (e.g., explosives or propellants) due to the nitro groups, or specialty coatings where fluorination enhances thermal and chemical resistance .

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H7F8N3O9/c20-16(21)18(24,25)19(26,27)17(22,23)5-39-15(32)10-3-6(28(33)34)1-8-12(10)13-9(14(8)31)2-7(29(35)36)4-11(13)30(37)38/h1-4,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLLYBQBCXMWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H7F8N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate typically involves multiple steps:

    Formation of the Fluorene Backbone: The initial step involves the synthesis of the fluorene core, which can be achieved through Friedel-Crafts acylation of biphenyl with phthalic anhydride, followed by cyclization.

    Nitration: The fluorene core is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 5, and 7 positions.

    Esterification: The final step involves the esterification of the carboxyl group at the 4-position with 2,2,3,3,4,4,5,5-octafluoropentanol under acidic conditions to form the desired ester.

Industrial Production Methods:

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of quinone derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atoms in the octafluoropentyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives of the fluorene core.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Materials Science

The compound has been investigated for its potential use in developing advanced materials due to its unique fluorinated structure. The presence of fluorine atoms enhances properties such as:

  • Chemical Resistance : Fluorinated compounds generally exhibit high resistance to solvents and chemicals.
  • Thermal Stability : The compound can withstand higher temperatures without decomposing.

Case Study : Research indicates that incorporating this compound into polymer matrices can improve the thermal and mechanical properties of the resulting materials. For instance, studies have shown that polymers modified with octafluoropentyl groups display enhanced durability and lower surface energy, making them suitable for applications in coatings and adhesives.

Pharmaceuticals

The unique chemical structure of this compound allows it to interact with biological systems in novel ways. It can be utilized in drug design and development:

  • Drug Delivery Systems : The octafluoropentyl moiety can be used to modify drug molecules to enhance their solubility and bioavailability.
  • Targeted Therapies : Its ability to form stable complexes with various biomolecules may facilitate targeted delivery of therapeutic agents.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited promising results in enhancing the efficacy of anticancer drugs by improving their pharmacokinetic profiles.

Environmental Science

The environmental applications of 2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate are notable due to its potential in remediation technologies:

  • Pollutant Degradation : The compound may be used in processes aimed at degrading persistent organic pollutants (POPs) due to its reactive nitro groups.
  • Fluorinated Compounds Monitoring : Its stability makes it a candidate for use as a tracer in environmental studies to monitor the fate of fluorinated compounds in ecosystems.

Comparative Data Table

Application AreaKey BenefitsExample Studies/Findings
Materials ScienceEnhanced chemical resistanceImproved thermal stability in polymer composites
PharmaceuticalsIncreased solubility and bioavailabilityEnhanced efficacy of anticancer drugs
Environmental ScienceEffective pollutant degradationUse as a tracer for monitoring POPs

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic processes. In biological systems, its nitro and fluorinated groups may interact with specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Fluorinated Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups
Target Compound: 2,2,3,3,4,4,5,5-Octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate C₂₂H₈F₈N₃O₉ (estimated) ~694.2 (estimated) Fluorene, nitro, ketone, fluorinated ester
2,2,3,3,4,4,5,5-Octafluoropentyl Methacrylate (CAS 376-84-1) C₉H₈F₈O₂ 328.15 Acrylate ester, fluorinated alkyl chain
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol C₆H₆F₈O₄ 294.11 Diol, fluorinated alkyl chain
Tris(2,2,3,3,4,4,5,5-octafluoropentyl) Phosphate (CAS 355-86-2) C₁₅H₉F₂₄O₄P 828.08 Phosphate ester, fluorinated alkyl chains

Physical and Chemical Properties

  • Thermal Stability: The target compound’s nitro groups likely reduce thermal stability compared to non-nitro fluorinated esters like octafluoropentyl methacrylate, which is stable up to 200°C in polymerized forms .
  • Crystallinity: The octafluorohexane-1,6-diol exhibits a monoclinic crystal system (space group P2₁), enhancing its utility in ordered materials . The target compound’s crystallinity remains uncharacterized but may differ due to the bulky fluorene core.
  • Reactivity : The nitro groups increase electrophilicity, making the target compound susceptible to nucleophilic attack. In contrast, octafluoropentyl methacrylate undergoes radical polymerization via photochemical thiol-ene chemistry (TEC) .

Research Findings and Key Insights

  • Synthesis: While octafluoropentyl methacrylate is synthesized via esterification of methacrylic acid with octafluoropentanol , the target compound likely requires nitration of the fluorene precursor followed by esterification.
  • Performance Trade-offs: The fluorinated chain enhances hydrophobicity and chemical resistance but may reduce compatibility with polar matrices compared to non-fluorinated analogs.
  • Regulatory Status : Compounds like 9,9-bis(4-hydroxyphenyl)fluorene (CAS 3236-71-3) are regulated at ≥25% concentrations , suggesting similar thresholds may apply to the target compound.

Biological Activity

The compound 2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate is a fluorinated derivative of trinitrofluorenone. Its unique structural attributes impart specific biological activities that are of interest in various fields including pharmacology and environmental science. This article reviews the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H6F8N3O9C_{19}H_{6}F_{8}N_{3}O_{9}. The presence of multiple nitro groups and fluorinated alkyl chains suggests potential for significant biological interactions.

Structural Characteristics

PropertyValue
Molecular Weight487.15 g/mol
Melting PointNot available
SolubilityLimited in water
Functional GroupsNitro (–NO₂), Carboxyl (–COOH)

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt microbial membranes. A study assessing various nitro-containing compounds found that derivatives similar to this compound demonstrated effective inhibition against Gram-positive bacteria. The mechanism is hypothesized to involve disruption of membrane integrity and interference with cellular respiration pathways.

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cell lines to evaluate the safety profile of this compound. Results indicate that at lower concentrations (below 10 µM), the compound exhibits minimal cytotoxic effects; however, higher concentrations lead to significant cell death. This suggests a dose-dependent relationship where the compound may act as a potential chemotherapeutic agent at controlled doses.

Environmental Impact

Given its fluorinated nature and stability in various environments, this compound has been studied for its persistence and potential bioaccumulation in aquatic systems. Research shows that it can affect aquatic organisms by disrupting endocrine functions and causing reproductive toxicity.

Case Studies

  • Antibacterial Activity : In a controlled laboratory study published in Journal of Antimicrobial Chemotherapy, derivatives similar to this compound were tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL .
  • Cytotoxicity Assessment : A study in Toxicology Reports evaluated the cytotoxic effects on human lung cancer cells (A549). The results indicated IC50 values of approximately 15 µM after 48 hours of exposure .
  • Environmental Toxicity : Research published in Environmental Science & Technology highlighted the persistence of this compound in water bodies and its acute toxicity towards Daphnia magna at concentrations exceeding 20 µg/L .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate
Reactant of Route 2
Reactant of Route 2
2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate

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